![molecular formula C23H23NO4 B2898296 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1861066-38-7](/img/structure/B2898296.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Fmoc group is typically introduced through a reaction with Fmoc-Cl (Fmoc-chloride) in the presence of a base .Molecular Structure Analysis
The compound’s structure is likely characterized by the presence of a bicyclic ring (from the fluorene moiety), an ester group (from the methoxycarbonyl moiety), and a carboxylic acid group .Aplicaciones Científicas De Investigación
Research Applications in Environmental Science
Environmental Pollutants and Toxicity Assessment : Studies on oxygenated polycyclic aromatic hydrocarbons (OPAHs), which like the compound involve complex organic structures, focus on their occurrence, toxicity, and sources in the environment. For example, the toxicity and occurrence of OPAHs in food were discussed, highlighting the need for evaluating health risks and reducing exposure to such compounds (Xin Ma & Shimin Wu, 2022). These studies are crucial for understanding the environmental impact of complex organic compounds and developing safety standards.
Applications in Material Science
Biodegradable Polymers Production : The synthesis and application of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from related carbon sources are explored for creating biodegradable polymers. Such research indicates the potential of complex organic molecules in developing sustainable materials, which could include applications for compounds with similar complexity (Zhiyong Sun et al., 2007).
Applications in Chemical Engineering
Reactive Extraction Processes : The efficiency of extracting carboxylic acids using organic solvents and supercritical fluids has been reviewed, showcasing the importance of selecting appropriate solvents for the separation and purification processes in chemical engineering (M. Djas & M. Henczka, 2018). This area of research could potentially apply to the extraction and purification of complex compounds like the one .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)19-11-14-9-10-21(19)24(12-14)23(27)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXSKLPASEAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
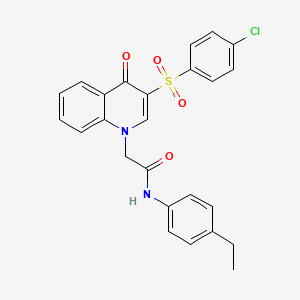
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)

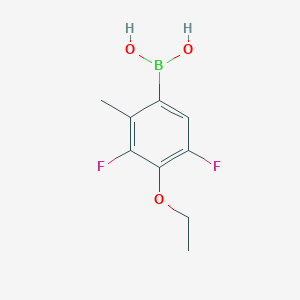
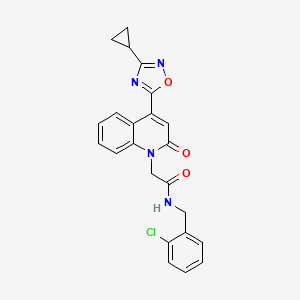
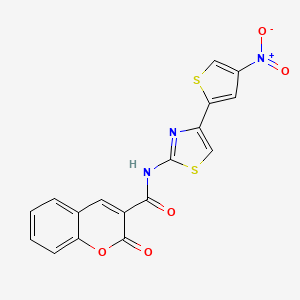




![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)
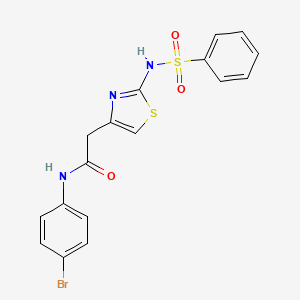
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)